molecular formula C10H19NO2 B13304358 Methyl 2-aminocyclooctane-1-carboxylate

Methyl 2-aminocyclooctane-1-carboxylate

Cat. No.: B13304358
M. Wt: 185.26 g/mol
InChI Key: FIFIYSYQCCIIQH-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclooctane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 This compound is of interest due to its unique structure, which includes a cyclooctane ring substituted with an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocyclooctane-1-carboxylate typically involves the transformation of cyclooctene derivatives. One common method starts with the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. The double bond in this intermediate is oxidized to yield the desired amino acid and its derivatives . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired regioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclooctane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohols from reduction, and substituted amines from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-aminocyclooctane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of cyclooctane derivatives on biological systems.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-aminocyclooctane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-aminocyclooctane-1-carboxylate is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings. This unique structure can impart different chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-aminocyclooctane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3

InChI Key

FIFIYSYQCCIIQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCCC1N

Origin of Product

United States

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